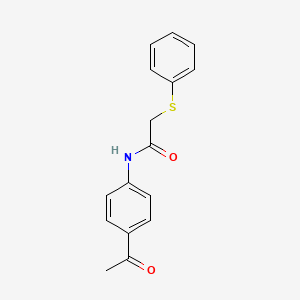
N-(4-acetylphenyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an acetyl group attached to a phenyl ring, which is further connected to a phenylsulfanyl-acetamide moiety. The presence of both acetyl and sulfanyl groups contributes to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-phenyl)-2-phenylsulfanyl-acetamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amino group of 4-aminoacetophenone to form the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more sustainable and scalable methods. One approach involves the use of catalytic amounts of amine bases and benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating . This method not only improves the yield but also reduces the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which N-(4-acetyl-phenyl)-2-phenylsulfanyl-acetamide exerts its effects involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, such as the acetyl and sulfanyl groups, which enhance its binding affinity to the enzymes.
相似化合物的比较
Similar Compounds
N-(4-Acetyl-phenyl)-4-methoxy-benzamide: Similar structure but with a methoxy group instead of a sulfanyl group.
N-(4-Acetyl-phenyl)-4-chloro-benzamide: Contains a chloro group instead of a sulfanyl group.
Uniqueness
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group enhances its potential as an enzyme inhibitor and its overall reactivity in various chemical reactions.
属性
分子式 |
C16H15NO2S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C16H15NO2S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |
InChI 键 |
CZTFHHQEFLMHBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B15080043.png)
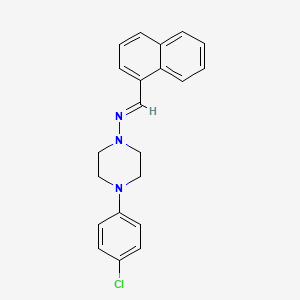
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080055.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15080063.png)
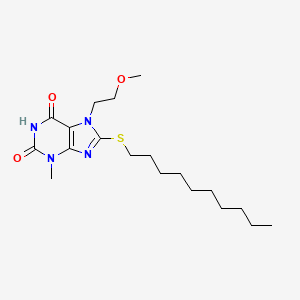

![(5E)-5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15080082.png)
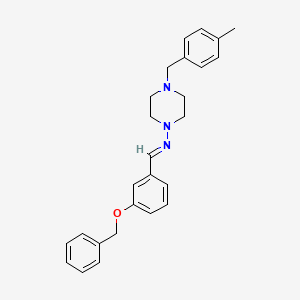
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide](/img/structure/B15080090.png)
![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080097.png)
![8-{[2-(dimethylamino)ethyl]amino}-6-hydroxy-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B15080105.png)
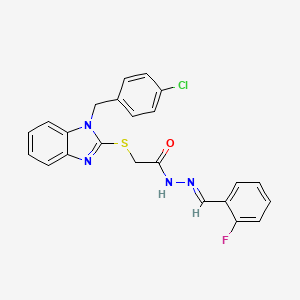
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)

